7-(Piperazin-1-yl)heptanenitrile is a chemical compound that belongs to the class of piperazine derivatives, which are cyclic organic compounds containing two nitrogen atoms in a six-membered ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
7-(Piperazin-1-yl)heptanenitrile can be synthesized through various organic reactions, often involving piperazine and heptanenitrile as key starting materials. Piperazine derivatives are classified under heterocycles due to the presence of nitrogen atoms in their structure, making them significant in medicinal chemistry for their diverse biological activities.
The synthesis of 7-(Piperazin-1-yl)heptanenitrile typically involves several steps. One common method includes the following:
7-(Piperazin-1-yl)heptanenitrile can undergo several chemical reactions due to its functional groups:
The mechanism of action for compounds like 7-(Piperazin-1-yl)heptanenitrile often involves interactions with biological targets such as receptors or enzymes. While specific data on this compound's mechanism may not be extensively documented, similar piperazine derivatives are known to act as:
These interactions can lead to various pharmacological effects, including anxiolytic, antidepressant, or antipsychotic activities.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to characterize this compound's properties.
7-(Piperazin-1-yl)heptanenitrile has potential applications in several fields:
7-(Piperazin-1-yl)heptanenitrile is synthesized primarily via nucleophilic substitution reactions, leveraging the reactivity of piperazine’s secondary amine. The most common approach involves the reaction of 7-bromoheptanenitrile or 7-chloroheptanenitrile with unprotected or protected piperazine. The reaction proceeds under mild conditions (40–80°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, achieving yields of 65–85% after 12–24 hours [3] [7]. Alternative pathways include reductive amination, where heptanedialdehyde reacts with piperazine in the presence of sodium cyanoborohydride, though this method yields lower efficiency (≈50%) due to competing side reactions [7].
Protecting group strategies are critical for N-selective alkylation. The tert-butoxycarbonyl (Boc) group is widely employed, where Boc-piperazine undergoes alkylation with 7-bromoheptanenitrile, followed by acidic deprotection (e.g., trifluoroacetic acid in dichloromethane). This method suppresses bis-alkylation impurities and improves overall yield to >80% [1] [3]. For large-scale synthesis, solvent-free conditions have been explored, reducing purification complexity and environmental impact [9].
Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation | |
---|---|---|---|---|---|
Dimethylformamide | 80 | 12 | 85 | Low (<5%) | |
Acetonitrile | 60 | 18 | 78 | Moderate (10–15%) | |
Dichloromethane | 40 | 24 | 65 | High (20%) | |
Toluene | 100 | 10 | 70 | Low (<5%) | |
Solvent-free | 120 | 6 | 82 | Negligible | [1] [9] |
Optimization of 7-(Piperazin-1-yl)heptanenitrile synthesis has evolved from traditional One-Factor-at-a-Time (OFAT) approaches to advanced statistical and machine learning methods. OFAT techniques, while accessible, often fail to capture factor interactions. For example, varying temperature alone while fixing reaction time and solvent may overlook synergistic effects, leading to suboptimal yields [9].
Design of Experiments (DoE) methodologies address these limitations by exploring multidimensional parameter spaces. A Central Composite Design (CCD) for the nucleophilic substitution reaction evaluated temperature (40–100°C), piperazine equivalents (1.0–3.0), and solvent polarity (DMF/acetonitrile ratio). Response surface modeling identified an optimum at 75°C, 2.2 equivalents of piperazine, and 4:1 DMF/acetonitrile, boosting yield to 92% [9]. Similarly, Bayesian optimization has been applied to refine catalyst loading (e.g., potassium iodide at 5 mol%) and stirring rate, reducing reaction time by 30% [5].
High-Throughput Experimentation (HTE) platforms enable rapid screening of >100 conditions weekly. For 7-(Piperazin-1-yl)heptanenitrile, HTE assessed 15 solvents, 8 bases, and 3 catalysts, revealing cesium carbonate in DMF with KI catalysis as optimal for minimizing hydrolysis byproducts [5] [9]. Machine learning models (e.g., random forest classifiers) trained on HTE data predict optimal conditions for novel piperazine derivatives, accelerating process development [5].
Technique | Key Parameters Optimized | Yield Improvement | Time Savings | |
---|---|---|---|---|
OFAT | Temperature, stoichiometry | 10–15% | None | |
DoE (CCD) | Solvent ratio, equivalents, temperature | 25% | 40% | |
Bayesian Optimization | Catalyst loading, stirring rate | 15% | 30% | |
HTE + Machine Learning | Solvent/base/catalyst combinations | 30% | 70% | [5] [9] |
Post-synthesis, 7-(Piperazin-1-yl)heptanenitrile is characterized using spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structure through distinctive signals: δ 2.45 ppm (t, 2H, –CH₂CN), δ 2.35–2.50 ppm (m, 8H, piperazine–CH₂), and δ 1.40–1.60 ppm (m, 8H, aliphatic chain–CH₂) in CDCl₃ [1]. High-Resolution Mass Spectrometry (HRMS) verifies the molecular ion peak at m/z 208.1812 [M+H]⁺ [10].
Purification typically employs recrystallization from n-hexane/ethyl acetate mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane 5:95). Process optimization has introduced antisolvent crystallization using n-hexane, enhancing purity to >99% and reducing residual solvent levels below ICH limits [1]. Powder X-ray Diffraction (PXRD) monitors polymorphic forms, ensuring batch-to-batch consistency in pharmaceutical applications [1] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7